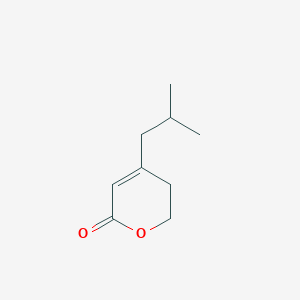
4-(2-Methylpropyl)-5,6-dihydro-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methylpropyl)-5,6-dihydro-2H-pyran-2-one is an organic compound that belongs to the class of lactones. Lactones are cyclic esters that are commonly found in nature and are known for their diverse biological activities. This compound is characterized by a pyran ring, which is a six-membered ring containing one oxygen atom, and a methylpropyl group attached to the fourth carbon atom of the ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpropyl)-5,6-dihydro-2H-pyran-2-one can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor, such as 4-(2-methylpropyl)but-2-en-1-ol, under acidic conditions. The reaction typically proceeds via an intramolecular nucleophilic attack of the hydroxyl group on the double bond, followed by dehydration to form the lactone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance the efficiency and yield of the reaction. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the cyclization process. Additionally, the reaction conditions, such as temperature and pressure, are optimized to ensure the highest possible yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methylpropyl)-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the lactone ring is opened and replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate the substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Various substituted lactones or open-chain compounds.
Applications De Recherche Scientifique
4-(2-Methylpropyl)-5,6-dihydro-2H-pyran-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 4-(2-Methylpropyl)-5,6-dihydro-2H-pyran-2-one involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Methylpropyl)-2H-pyran-2-one: Similar structure but lacks the dihydro component.
5,6-Dihydro-2H-pyran-2-one: Lacks the methylpropyl group.
4-(2-Methylpropyl)-5,6-dihydro-2H-pyran-3-one: Similar structure but with a different position of the carbonyl group.
Uniqueness
4-(2-Methylpropyl)-5,6-dihydro-2H-pyran-2-one is unique due to the presence of both the methylpropyl group and the dihydro component, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
507470-44-2 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
4-(2-methylpropyl)-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C9H14O2/c1-7(2)5-8-3-4-11-9(10)6-8/h6-7H,3-5H2,1-2H3 |
Clé InChI |
FXJBARXLQFFTJQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC(=O)OCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


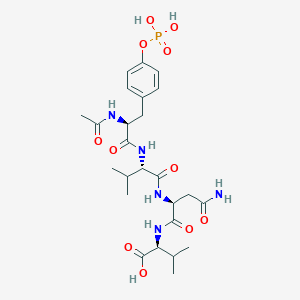
![2H-[1,3]Dioxolo[4,5-e][1,3]thiazepine](/img/structure/B12568060.png)
![2,2-Diphenyl-5-(propan-2-yl)-2H-naphtho[1,2-b]pyran](/img/structure/B12568061.png)
![3-(4-Butoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12568064.png)
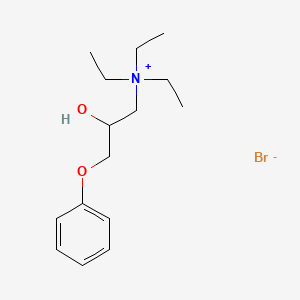
![4-{1-[(Trimethylsilyl)oxy]ethenyl}benzonitrile](/img/structure/B12568071.png)
![(2R)-2-[(E)-(2,3-Dihydro-1H-inden-1-ylidene)amino]butan-1-ol](/img/structure/B12568078.png)
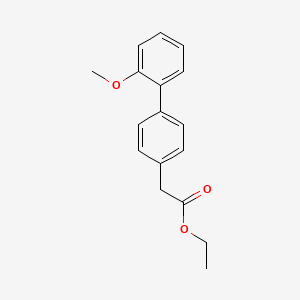
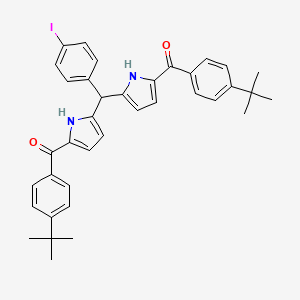
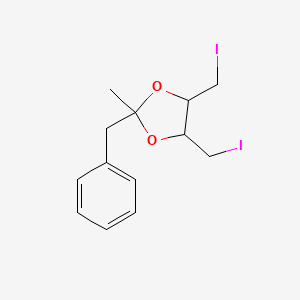
![1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-](/img/structure/B12568097.png)
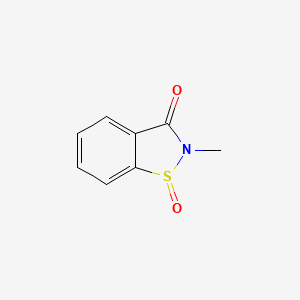
![Hexakis[tert-butyl(dimethyl)silyl]trisilirane](/img/structure/B12568109.png)

